2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile
Description
Chemical Structure: The compound (rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile) features a bicyclo[2.2.2]octene core with a hydroxymethyl (-CH₂OH) and a nitrile (-CN) group at the 2-position . Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol CAS Number: 1248731-71-6 Key Features: The hydroxymethyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-functionalized analogs.
Properties
CAS No. |
2308743-16-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2 |
InChI Key |
OOCVNGYRHNFRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CC2(CO)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.2]oct-5-ene, which can be derived from simple hydrocarbons through a series of cyclization reactions.
Functional Group Introduction: The hydroxymethyl group is introduced via a hydroxylation reaction, while the nitrile group is added through a cyanation reaction.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants and products.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
Reduction: Formation of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
3-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile
- Structure : Contains isopropyl and methyl groups at positions 4 and 1, respectively .
- Formula : C₁₃H₁₉N
- Molecular Weight : 189.30 g/mol
- CAS : 84235-43-8
- Comparison: Hydrophobicity: Non-polar isopropyl and methyl groups increase logP, reducing water solubility compared to the hydroxymethyl derivative. Applications: Bulkier substituents may enhance stability in hydrophobic environments (e.g., lipid membranes) .
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile Derivatives
- Example : 2-(2-Propen-1-yl)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS 28144-18-5) .
- Structure: Norbornene (bicyclo[2.2.1]) core with allyl and nitrile groups.
- Comparison :
Key Research Findings
Reactivity Trends
- Electrophilic Additions :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Boiling Point (°C) |
|---|---|---|---|
| Target Compound (hydroxymethyl) | 177.20 | ~1.2 | ~250 (estimated) |
| Bicyclo[2.2.2]-2-carbonitrile | 133.19 | ~2.5 | Not reported |
| 3-Methyl derivative | 147.22 | ~2.8 | Not reported |
| 4-Isopropyl-1-methyl derivative | 189.30 | ~3.5 | 273.6 |
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